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molecular formula C11H11NO3S B2373913 Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate CAS No. 189439-55-2

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate

Cat. No. B2373913
M. Wt: 237.27
InChI Key: VZWRCBXURPSNIX-UHFFFAOYSA-N
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Patent
US05969146

Procedure details

A solution of 20.3 g (0.363 mol) of potassium hydroxide in 100 ml of water is added to a mixture of 36.3 g (0.204 mol) of 3-nitro-4-cyanoanisole and 26 g (0.245 mol) of methyl thioglycolate in 400 ml of N,N-d-methylformamide, the temperature being maintained at 0° C. The mixture is left stirring at 0° C. for 20 min and is then poured into a mixture of water and ice. The precipitate is then filtered off, rinsed with water and dried. The product is dissolved in a mixture of dichloromethane and tetrahydrofuran, the organic phase is then dried over sodium sulphate and concentrated under reduced pressure and the residue is triturated in dichloromethane. 26.2 g of product are thus obtained in the form of a light-beige powder.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-d-methylformamide
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+]([C:6]1[CH:7]=[C:8]([O:14][CH3:15])[CH:9]=[CH:10][C:11]=1[C:12]#[N:13])([O-])=O.[C:16]([O:20][CH3:21])(=[O:19])[CH2:17][SH:18]>O>[NH2:13][C:12]1[C:11]2[CH:10]=[CH:9][C:8]([O:14][CH3:15])=[CH:7][C:6]=2[S:18][C:17]=1[C:16]([O:20][CH3:21])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
36.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1C#N)OC
Name
Quantity
26 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
N,N-d-methylformamide
Quantity
400 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in a mixture of dichloromethane and tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is then dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is triturated in dichloromethane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)OC)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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